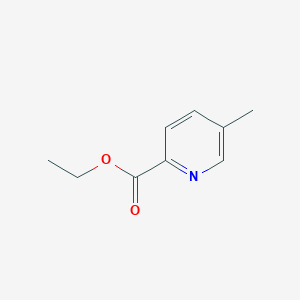

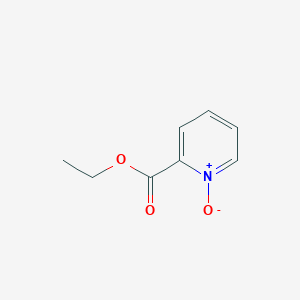

2-Pyridinecarboxylic acid, ethyl ester, 1-oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridinecarboxylic acid, ethyl ester, also known as Ethyl picolinate, is a derivative of pyridine . It has the molecular formula C8H9NO2 and a molecular weight of 151.1626 .

Molecular Structure Analysis

The molecular structure of 2-Pyridinecarboxylic acid, ethyl ester can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C8H9NO2/c1-2-11-8(10)7-5-3-4-6-9-7/h3-6H,2H2,1H3 .Scientific Research Applications

Synthesis Methods

Research has led to the development of new synthesis methods for compounds related to 2-pyridinecarboxylic acid ethyl ester 1-oxide, showcasing advancements in chemical synthesis techniques. For instance, a study demonstrated a technologic process for synthesizing 2-pyridinecarboxylic acid 2-ethylhexyl ester using 2-pyridinecarboxylic acid, absolute ethanol, and 2-ethylhexanol with rare earth solid superacid as a catalyst. This method offers advantages such as simple operation, short reaction time, and high production efficiency W. Hai, 2002.

Molecular Properties and Chemical Interactions

DFT and quantum chemical investigations have been conducted to understand the molecular properties of substituted pyrrolidinones, including compounds related to 2-pyridinecarboxylic acid ethyl ester 1-oxide. Such studies provide insights into electronic properties, highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO) energy, and molecular densities, contributing to a deeper understanding of these compounds' chemical behavior M. Bouklah et al., 2012.

Crystal Structure Analysis

The crystal structure of trialkyltin esters of pyridinecarboxylic acids, including the tributyltin ester of 2-pyridinecarboxylic acid, has been determined. Such research aids in understanding the molecular geometry and interactions of these compounds, which is crucial for their application in various scientific fields H. Yin et al., 2004.

Reactivity and Chemical Transformations

Studies on the reactivity of pyridine and quinoline N-oxides, including those containing an electrophilic group at position 3, have led to the synthesis of new compounds through cyclocondensation reactions. These findings expand the chemical repertoire of pyridinecarboxylic acid derivatives and their potential applications in various scientific domains D. Dar'in et al., 2008.

Applications in Material Science

Research on 2-pyridinecarboxylic acid ethyl ester 1-oxide derivatives extends into material science, where these compounds serve as intermediates in synthesizing materials with specific properties, such as anticoagulants or components of metal-organic frameworks. The synthesis and characterization of such derivatives are pivotal for developing new materials with desired functionalities Qing Wang et al., 2017.

properties

IUPAC Name |

ethyl 1-oxidopyridin-1-ium-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-8(10)7-5-3-4-6-9(7)11/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVMERYWUXXDFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=[N+]1[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50483501 |

Source

|

| Record name | 2-Pyridinecarboxylic acid, ethyl ester, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50483501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyridinecarboxylic acid, ethyl ester, 1-oxide | |

CAS RN |

30062-31-8 |

Source

|

| Record name | 2-Pyridinecarboxylic acid, ethyl ester, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50483501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.